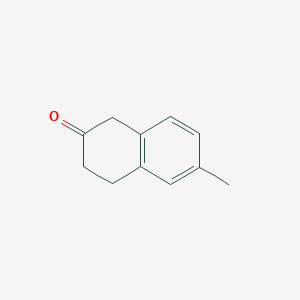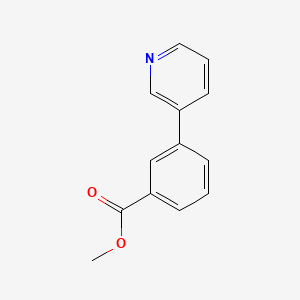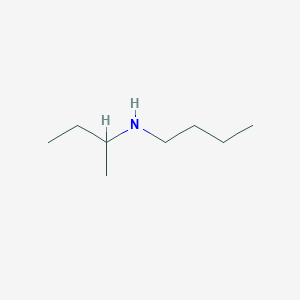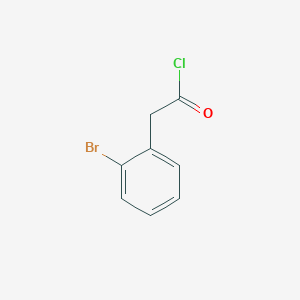
6-メチル-2-テトラロン
説明
6-Methyl-2-tetralone is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
テルペノイドおよびステロイド化合物の合成
6-メチル-2-テトラロンは、さまざまなテルペノイドおよびステロイド化合物の合成における潜在的な中間体として役立ちます。これらの有機化合物クラスは、その生物学的および薬理学的活性のために重要です。 たとえば、テルペノイドは伝統的なハーブ療法において役割を果たし、医薬品、食品添加物、香料の製造に使用されています .
抗真菌活性
2-アミノテトラリンなどの6-メチル-2-テトラロンの誘導体は、抗真菌活性を示します。 新しい抗真菌薬の開発は、既存の抗真菌薬に対する耐性が高まっているため、ますます懸念されている真菌感染症との闘いにおいて重要です .
有機合成
6-メチル-2-テトラロンは、有機合成において複雑な分子の構成ブロックとして使用されます。 その化学構造により、さまざまな化学変換が可能になり、合成化学者にとって汎用性の高い試薬となります .
医薬品化学
医薬品化学では、6-メチル-2-テトラロンは、潜在的な治療効果を持つ化合物の合成に使用されます。 その誘導体は、さまざまな疾患に対する活性について研究されており、創薬と開発において重要です .
材料科学
この化合物のユニークな化学的特性は、材料科学、特に有機半導体や、特定の有機分子を前駆体として必要とするその他の材料の開発において活用できます .
酵素研究
6-メチル-2-テトラロンは、有機基質への分子酸素の付加などの酵素触媒反応に関連する研究に関与しています。 これらの反応を理解することは、生物学的および工業的コンテキストの両方における新しい触媒プロセスの開発に不可欠です .
特性
IUPAC Name |
6-methyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSCURLLMFLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(=O)CC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401029 | |
| Record name | 6-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31706-57-7 | |
| Record name | 3,4-Dihydro-6-methyl-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31706-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-methyl-2-tetralone in pharmaceutical research?
A1: 6-Methyl-2-tetralone serves as a crucial building block in synthesizing derivatives of 5-hydroxy-6-methyl-2-aminotetralin []. These derivatives were designed as semirigid analogs of m-tyramine, aiming to explore their potential as dopamine-like agents. The researchers aimed to block the metabolic hydroxylation at the ring position ortho to the phenolic OH group. []. This research provides valuable insights into structure-activity relationships and the potential of these compounds to interact with dopamine receptors.
Q2: Can you elaborate on the rationale behind synthesizing semirigid congeners of m-tyramine?
A2: The researchers aimed to develop compounds that structurally resemble m-tyramine but possess modifications to influence their pharmacological properties. By introducing a semirigid structure, they aimed to restrict conformational flexibility, potentially enhancing binding affinity and selectivity for dopamine receptors. Blocking metabolic hydroxylation at specific positions further aimed to modulate the compounds' metabolism and duration of action []. This approach highlights the importance of structural modifications in drug design to optimize interactions with biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)





![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)






![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)
